molecular formula C11H18N4O3S B6502643 N-[3-(1H-imidazol-1-yl)propyl]-1-methanesulfonylazetidine-3-carboxamide CAS No. 1428373-74-3

N-[3-(1H-imidazol-1-yl)propyl]-1-methanesulfonylazetidine-3-carboxamide

Cat. No.: B6502643
CAS No.: 1428373-74-3
M. Wt: 286.35 g/mol
InChI Key: HVPKBMXLQFDBHH-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-1-methanesulfonylazetidine-3-carboxamide is a complex organic compound featuring an imidazole ring, a methanesulfonyl group, and an azetidine ring

Biochemical Analysis

Biochemical Properties

Imidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the derivative

Cellular Effects

Imidazole derivatives have been reported to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The specific effects of N-[3-(1H-imidazol-1-yl)propyl]-1-methanesulfonylazetidine-3-carboxamide on cell function would need to be determined through experimental studies.

Molecular Mechanism

Imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-1-methanesulfonylazetidine-3-carboxamide typically involves multiple steps, starting with the formation of the imidazole ring One common approach is the reaction of 3-(1H-imidazol-1-yl)propan-1-amine with methanesulfonyl chloride to introduce the methanesulfonyl group

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding sulfoxides or sulfones.

  • Reduction: Reduction of the azetidine ring or other functional groups.

  • Substitution: Introduction of different substituents on the imidazole or azetidine rings.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules.

Industry: The compound's unique properties make it useful in the manufacture of specialty chemicals and materials.

Comparison with Similar Compounds

  • N-[3-(1H-imidazol-1-yl)propyl]-5-methoxy-1H-indole-2-carboxamide

  • N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide

Uniqueness: N-[3-(1H-imidazol-1-yl)propyl]-1-methanesulfonylazetidine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds. Its ability to interact with specific molecular targets and pathways makes it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-1-methylsulfonylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3S/c1-19(17,18)15-7-10(8-15)11(16)13-3-2-5-14-6-4-12-9-14/h4,6,9-10H,2-3,5,7-8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPKBMXLQFDBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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